molecular formula C19H18N4O B14155821 N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine CAS No. 879593-14-3

N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B14155821
CAS No.: 879593-14-3
M. Wt: 318.4 g/mol
InChI Key: FOMQNMCGCQZNSS-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyrazine core, followed by the introduction of the 2,6-dimethylphenyl and 5-methylfuran-2-yl groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazine
  • N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine

Uniqueness

N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine is unique due to the specific arrangement of its functional groups and the presence of both aromatic and heterocyclic elements. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

879593-14-3

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C19H18N4O/c1-12-5-4-6-13(2)17(12)22-19-18(15-8-7-14(3)24-15)21-16-11-20-9-10-23(16)19/h4-11,22H,1-3H3

InChI Key

FOMQNMCGCQZNSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC=C(O4)C

Origin of Product

United States

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